1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC16216442
Molecular Formula: C9H4F3NO2
Molecular Weight: 215.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4F3NO2 |
|---|---|
| Molecular Weight | 215.13 g/mol |
| IUPAC Name | 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H4F3NO2/c1-2-6-3-7(9(10,11)12)5-8(4-6)13(14)15/h1,3-5H |
| Standard InChI Key | VUDVBITUSGNXMP-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene, reflects its substitution pattern:
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Ethynyl group at position 1, enabling participation in click chemistry and cross-coupling reactions .
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Nitro group at position 3, contributing electron-withdrawing effects that enhance reactivity toward nucleophilic substitution .
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Trifluoromethyl group at position 5, imparting lipophilicity and metabolic stability.
The SMILES string C#Cc1cc(cc(c1)[N+](=O)[O-])C(F)(F)F and InChI key WHNAMGUAXHGCHH-UHFFFAOYSA-N unambiguously define its structure .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 215.13 g/mol | |
| Boiling Point | 74°C at 60 mmHg | |
| Density | 1.346 g/mL at 25°C | |
| Refractive Index | 1.42 | |
| Flash Point | 44°C (closed cup) |
The liquid state at room temperature and moderate flammability (GHS Category 3) necessitate storage in cool, ventilated environments .
Synthesis and Preparation
Multi-Step Organic Synthesis
Industrial and laboratory routes typically involve:
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Trifluoromethylation: Introduction of the -CF₃ group via Ullmann-type coupling or direct fluorination of nitrobenzene derivatives .
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Nitration: Electrophilic aromatic nitration using mixed acids (HNO₃/H₂SO₄) at controlled temperatures .
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Ethynylation: Sonogashira or Cadiot-Chodkiewicz coupling to install the ethynyl group .
A representative protocol from VulcanChem employs:
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Starting materials: 3-nitro-5-(trifluoromethyl)benzaldehyde.
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Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₄ catalyst, and CsF in anhydrous THF.
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Conditions: 80°C under N₂ for 6 hours, yielding 72–88% after column chromatography .
Challenges and Optimizations
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Side reactions: Competing halogenation or over-nitration necessitates precise stoichiometry .
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Scalability: Industrial processes optimize solvent recovery (e.g., toluene) and catalyst recycling to reduce costs .
Applications in Scientific Research
Organic Synthesis
The compound serves as a versatile building block:
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Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct triazoles for drug discovery .
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Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl structures .
Materials Science
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Polymer modification: Incorporation into polydimethylsiloxane (PDMS) enhances dielectric properties for flexible electronics .
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Metal-organic frameworks (MOFs): Functionalization of UiO-67 analogs improves gas adsorption selectivity .
Pharmaceutical Intermediates
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Antimicrobial agents: Nitro groups enable redox activation, while -CF₃ improves blood-brain barrier penetration.
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Kinase inhibitors: Ethynyl groups facilitate covalent binding to cysteine residues in target proteins .
Biological Activity and Mechanisms
Metabolic Pathways
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Nitroreductase activation: Reduction of -NO₂ to -NH₂ generates reactive intermediates that alkylate DNA .
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CYP450 interactions: Trifluoromethyl groups slow hepatic metabolism, prolonging half-life .
Future Research Directions
Therapeutic Development
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Targeted drug delivery: Conjugation with antibody-drug conjugates (ADCs) for tumor-specific cytotoxicity .
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Antiviral agents: Exploration of SARS-CoV-2 main protease (Mᴾᴿᴼ) inhibition via molecular docking .
Advanced Materials
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Conductive polymers: Ethynyl-mediated π-stacking for organic field-effect transistors (OFETs) .
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Supramolecular catalysts: Self-assembly into helical structures for asymmetric synthesis .
Environmental Impact
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